H-THR-PRO-OH H-THR-PRO-OH Thr-Pro is a dipeptide formed from L-threonine and L-proline residues. It has a role as a metabolite. It derives from a L-threonine and a L-proline.
Brand Name: Vulcanchem
CAS No.: 46398-79-2
VCID: VC3930587
InChI: InChI=1S/C9H16N2O4/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15/h5-7,12H,2-4,10H2,1H3,(H,14,15)/t5-,6+,7+/m1/s1
SMILES: CC(C(C(=O)N1CCCC1C(=O)O)N)O
Molecular Formula: C9H16N2O4
Molecular Weight: 216.23 g/mol

H-THR-PRO-OH

CAS No.: 46398-79-2

Cat. No.: VC3930587

Molecular Formula: C9H16N2O4

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

H-THR-PRO-OH - 46398-79-2

Specification

CAS No. 46398-79-2
Molecular Formula C9H16N2O4
Molecular Weight 216.23 g/mol
IUPAC Name (2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C9H16N2O4/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15/h5-7,12H,2-4,10H2,1H3,(H,14,15)/t5-,6+,7+/m1/s1
Standard InChI Key QOLYAJSZHIJCTO-VQVTYTSYSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)N)O
SMILES CC(C(C(=O)N1CCCC1C(=O)O)N)O
Canonical SMILES CC(C(C(=O)N1CCCC1C(=O)O)N)O

Introduction

Structural Characteristics of H-Thr-Pro-OH

Molecular Architecture

The dipeptide H-Thr-Pro-OH features a primary structure where the carboxyl group of L-threonine forms an amide bond with the amino group of L-proline. The IUPAC name for this compound is (2S)1[(2S,3R)2amino3hydroxybutanoyl]pyrrolidine2carboxylicacid(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid . The presence of proline’s cyclic pyrrolidine ring introduces conformational rigidity, while threonine’s hydroxyl group contributes to hydrophilicity and hydrogen-bonding potential.

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC9H16N2O4C_9H_{16}N_2O_4
Molecular Weight216.23 g/mol
CAS Registry Number46398-79-2
IUPAC Name(2S)1[(2S,3R)2amino3hydroxybutanoyl]pyrrolidine2carboxylicacid(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
SMILES NotationC[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)N)OC[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)N)O

Stereochemical Considerations

Both amino acids in H-Thr-Pro-OH exhibit L-configuration, critical for biological activity. Threonine’s β\beta-hydroxyl group and proline’s constrained ring structure influence the dipeptide’s three-dimensional conformation, affecting interactions with enzymes and receptors .

Synthesis of H-Thr-Pro-OH

Liquid-Phase Peptide Synthesis

A patent by CN104109189A describes a liquid-phase method for synthesizing tetrapeptides containing Thr-Pro fragments . While focused on larger constructs, the protocol offers insights into dipeptide synthesis:

  • Mixed Anhydride Formation: Boc-protected L-threonine reacts with isobutyl chloroformate and N-methylmorpholine at 15C-15^\circ C to form a reactive intermediate.

  • Condensation: The anhydride couples with H-Pro-Thr-NH2_2, yielding a protected tetrapeptide.

  • Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid removes Boc groups, followed by precipitation in water and purification .

This method emphasizes avoiding chromatographic purification, enhancing scalability for industrial applications .

Biological and Metabolic Roles

Role in Euglena gracilis

H-Thr-Pro-OH has been detected in Euglena gracilis, a protist studied for its metabolic flexibility . While its exact function remains unclear, dipeptides often serve as:

  • Signaling molecules: Modulating stress responses or nutrient sensing.

  • Biosynthetic intermediates: Precursors for larger peptides or secondary metabolites.

Human Metabolism

Physicochemical Properties

Solubility and Stability

H-Thr-Pro-OH is likely soluble in water due to its polar functional groups, though proline’s hydrophobicity may reduce solubility compared to more hydrophilic dipeptides. Stability under physiological conditions depends on pH and temperature, with potential degradation via hydrolysis or oxidation.

Acid-Base Behavior

While specific pKa values for H-Thr-Pro-OH are unavailable, analogous dipeptides exhibit:

  • Carboxyl group: pKa3.0pKa \approx 3.0

  • Amino group: pKa8.0pKa \approx 8.0
    Threonine’s hydroxyl group (pKa1315pKa \approx 13-15) is typically non-ionized at physiological pH .

Applications and Research Implications

Biotechnology

  • Peptide Therapeutics: As a building block for synthetic peptides targeting neurological or metabolic disorders.

  • Enzyme Substrates: Probing protease specificity or designing inhibitors .

Nutritional Science

  • Functional Foods: Investigating bioactive dipeptides’ roles in gut health or muscle protein synthesis.

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